2-phenyl-N-[2-(2-thienyl)ethyl]acetamide
Description
Properties
Molecular Formula |
C14H15NOS |
|---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
2-phenyl-N-(2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C14H15NOS/c16-14(11-12-5-2-1-3-6-12)15-9-8-13-7-4-10-17-13/h1-7,10H,8-9,11H2,(H,15,16) |
InChI Key |
RILSDBRDIYIROS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide with structurally related acetamides:
Key Observations :
- Lipophilicity: The 2-(2-thienyl)ethyl group may increase lipophilicity relative to polar substituents (e.g., diethylaminoethyl ), affecting membrane permeability.
- Synthetic Flexibility : Unlike halogenated derivatives (e.g., ), the thienyl group offers reactivity for further functionalization, such as cross-coupling reactions .
Computational and Structural Insights
- Molecular Docking : While the target compound lacks reported docking studies, analogs like N-(2-methylphenyl)acetamide derivatives show affinity for ACE2 (-5.51 kcal/mol ). The thienyl group’s electron density may enhance binding to hydrophobic pockets.
- Crystal Packing : In N-(thiazol-2-yl)acetamides, intermolecular N–H⋯N hydrogen bonds stabilize 1-D chains . The thienyl group in the target compound may introduce additional S⋯π interactions, altering packing motifs.
Preparation Methods
Reaction Conditions
-
Solvent System : Toluene or dichloromethane, chosen for their ability to dissolve both aromatic and amine components.
-
Base : Triethylamine (2.2 equivalents) to neutralize HCl formed during the reaction, shifting equilibrium toward product formation.
-
Workup : Post-reaction, the organic layer is separated, concentrated, and treated with dry HCl gas to precipitate the hydrochloride salt.
Yield and Purity
Data Table 1: Key Parameters for Nucleophilic Substitution
Acid Chloride Aminolysis Route
This two-step method, inspired by ACS Omega protocols, involves converting 2-phenylacetic acid to its acid chloride, followed by coupling with 2-(2-thienyl)ethylamine.
Step 1: Synthesis of 2-Phenylacetyl Chloride
Yield and Purity
Data Table 2: Acid Chloride Route Optimization
| Parameter | Value/Detail | Source |
|---|---|---|
| Acid Chloride Reagent | Thionyl chloride | |
| Coupling Solvent | THF | |
| Reaction Temperature | 0–25°C | |
| Overall Yield | 78–85% |
Catalytic Hydrogenation of Nitro Precursors
WO2015155664A1 describes a method applicable to analogous acetamides, utilizing catalytic hydrogenation to reduce nitro intermediates. For 2-phenyl-N-[2-(2-thienyl)ethyl]acetamide, this involves:
Step 1: Synthesis of Nitro Intermediate
Step 2: Thiophene Incorporation
Yield and Purity
Data Table 3: Hydrogenation Parameters
Solid-Phase Synthesis for High-Throughput Production
Adapted from VulcanChem’s protocols, this method employs resin-bound intermediates to streamline purification:
Procedure
Yield and Purity
Data Table 4: Solid-Phase Synthesis Metrics
| Parameter | Value/Detail | Source |
|---|---|---|
| Resin Type | Wang resin | |
| Activator | DIC/HOBt | |
| Cleavage Reagent | TFA/water (95:5) | |
| Yield | 82–88% |
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate reaction kinetics. A modified approach from CN101538223A achieves full conversion in 30 minutes:
Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
